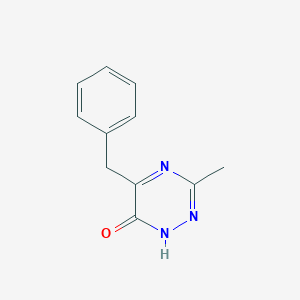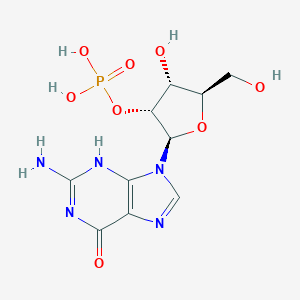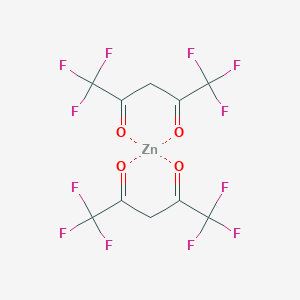
1,6-Dimethoxyhexane
概要
説明
1,6-Dimethoxyhexane is an organic compound with the molecular formula C8H18O2. It is a dialkyl ether, specifically a dimethyl ether of hexane. This compound is characterized by its clear, colorless liquid form and is known for its relatively high boiling point of approximately 182-183°C .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dimethoxyhexane can be synthesized through the reaction of 1,6-hexanediol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the diol undergoes etherification to form the dimethoxy compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous etherification of 1,6-hexanediol with methanol. This process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
1,6-Dimethoxyhexane primarily undergoes substitution reactions due to the presence of ether linkages. These reactions can include:
Nucleophilic Substitution: The ether groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products can include various substituted ethers or alcohols.
Oxidation Reactions: Products can include hexanoic acid or hexanal, depending on the extent of oxidation.
科学的研究の応用
1,6-Dimethoxyhexane has several applications in scientific research:
作用機序
The mechanism of action of 1,6-dimethoxyhexane involves its interaction with nucleophiles and oxidizing agents. The ether linkages in the molecule are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo oxidation, where the ether groups are converted to carbonyl-containing functional groups .
類似化合物との比較
Similar Compounds
- 1,6-Hexanediol Dimethyl Ether
- Hexamethylene Glycol Dimethyl Ether
- Hexane, 1,1-dimethoxy-
Uniqueness
1,6-Dimethoxyhexane is unique due to its specific structure, which allows for distinct reactivity patterns compared to other dimethyl ethers. Its longer carbon chain and terminal ether groups make it particularly useful in applications requiring high boiling points and stability .
特性
IUPAC Name |
1,6-dimethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHQUHIMIVEQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337391 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13179-98-1 | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013179981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane, 1,6-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary toxicological concerns associated with 1,6-dimethoxyhexane?
A: Research indicates that this compound exhibits significant testicular toxicity in animal models. [, ] This toxicity manifests as a reduction in testis and thymus weight, degeneration of seminiferous tubules, and decreased sperm density. [, ] Evidence suggests this toxicity stems from its metabolism into methoxyacetic acid (MAA), a known testicular toxicant. [, ]
Q2: How does this compound interact with biological systems at the cellular level?
A: While this compound itself might not directly interact with cellular components, its metabolite, methoxyacetic acid (MAA), is believed to exert toxicity by interfering with histone deacetylase activity. [] This interference disrupts critical cellular processes, particularly in rapidly dividing cells like those in the testes, leading to the observed testicular toxicity.
Q3: Beyond toxicity, what other properties of this compound have been investigated?
A: Researchers have explored the conformational behavior of this compound in liquid crystal environments using techniques like deuterium NMR spectroscopy. [, ] These studies reveal that the molecule exhibits conformational flexibility and can adopt different spatial arrangements depending on the surrounding environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)







